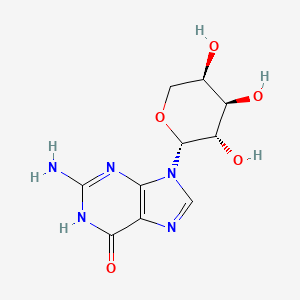
9-beta-d-Arabinosylguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its pharmacological activity, particularly in the treatment of certain types of leukemia. It needs to be phosphorylated inside the cell to exert its effects, making it a crucial component in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Arabinosylguanine involves the attachment of guanine to arabinofuranose via a beta-N9-glycosidic bond . The process is complex due to the compound’s poor solubility properties and the need for precise reaction conditions .
Industrial Production Methods: Industrial production methods for 9-beta-Arabinosylguanine are not extensively documented due to its challenging synthesis. the prodrug nelarabine, which is converted to 9-beta-Arabinosylguanine in the body, has been developed to overcome these challenges .
Analyse Chemischer Reaktionen
Types of Reactions: 9-beta-Arabinosylguanine undergoes phosphorylation reactions inside the cell. It is a substrate for both mitochondrial deoxyguanosine kinase and cytosolic deoxycytidine kinase .
Common Reagents and Conditions: The phosphorylation of 9-beta-Arabinosylguanine requires specific kinases and occurs under physiological conditions within the cell .
Major Products Formed: The primary product formed from these reactions is 9-beta-Arabinosylguanine triphosphate (ara-GTP), which is incorporated into DNA and inhibits DNA synthesis .
Wissenschaftliche Forschungsanwendungen
9-beta-Arabinosylguanine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the treatment of T-cell malignancies, including T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma . The compound’s ability to inhibit DNA synthesis makes it a valuable tool in cancer research and therapy .
Wirkmechanismus
The mechanism of action of 9-beta-Arabinosylguanine involves its conversion to ara-GTP inside the cell. Ara-GTP acts as a structural analog of deoxyribonucleotide triphosphate and is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death . This process is particularly effective in T-cells due to their higher expression of the enzymes required for this conversion .
Vergleich Mit ähnlichen Verbindungen
- Nelarabine: A prodrug of 9-beta-Arabinosylguanine that is converted to the active compound in the body .
- Deoxyguanosine: A naturally occurring nucleoside that shares structural similarities with 9-beta-Arabinosylguanine .
Uniqueness: 9-beta-Arabinosylguanine is unique due to its specific targeting of T-cell malignancies and its requirement for intracellular phosphorylation to exert its effects . This specificity makes it a valuable compound in targeted cancer therapies.
Eigenschaften
Molekularformel |
C10H13N5O5 |
|---|---|
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(16)1-20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |
InChI-Schlüssel |
VDCSDPLTVLHWGL-FJFJXFQQSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)
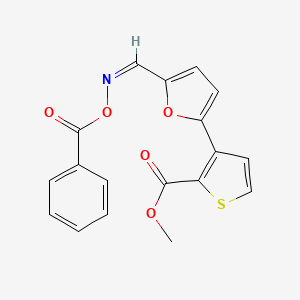
![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)

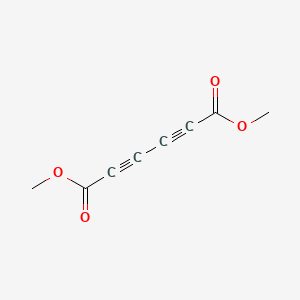
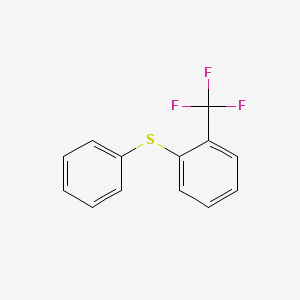
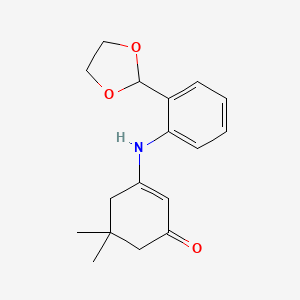
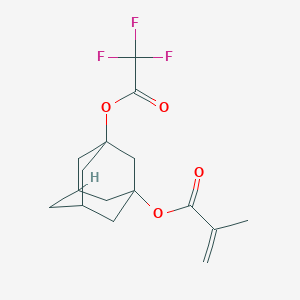

![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
